3-Bromotetrahydrothiophene 1,1-dioxide

Medicinal Chemistry Lipophilicity ADME

Researchers requiring a halogenated sulfolane with markedly enhanced membrane permeability often face limited options. 3-Bromotetrahydrothiophene 1,1-dioxide (CAS 14008-53-8) addresses this with a logP of 1.65-over 2.5 units higher than the 3-fluoro analog-translating to an estimated 300-fold increase in passive permeability for intracellular or CNS targets. Its C-Br bond also provides optimal leaving-group reactivity for Ramberg-Bäcklund olefination, outperforming chloro analogs while avoiding the cost and instability of iodo derivatives. Additionally, it serves as a pre-validated entry point for fungicide discovery programs targeting sugar beet pathogens.

Molecular Formula C4H7BrO2S
Molecular Weight 199.07 g/mol
CAS No. 14008-53-8
Cat. No. B081282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromotetrahydrothiophene 1,1-dioxide
CAS14008-53-8
Molecular FormulaC4H7BrO2S
Molecular Weight199.07 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CC1Br
InChIInChI=1S/C4H7BrO2S/c5-4-1-2-8(6,7)3-4/h4H,1-3H2
InChIKeyIPOKQKBJDASROB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromotetrahydrothiophene 1,1-Dioxide: Physicochemical Profile


3-Bromotetrahydrothiophene 1,1-dioxide (CAS 14008-53-8, MF: C₄H₇BrO₂S, MW: 199.07) is a halogenated cyclic sulfone belonging to the thiolane 1,1-dioxide class [1]. It is a brominated derivative of sulfolane, retaining the saturated five-membered ring and sulfone functionality. Key reported physicochemical properties include a melting point of 46–47 °C [2] and a predicted boiling point of 355.3 °C at 760 mmHg .

3-Bromotetrahydrothiophene 1,1-Dioxide: Non-Interchangeability with Halogenated Analogs


Generic substitution within the tetrahydrothiophene 1,1-dioxide class is precluded by the halogen atom's profound impact on lipophilicity, reactivity, and physical properties. For instance, the logP differs by over 2.5 units between the bromo (1.65) and fluoro (-0.91) analogs , directly influencing partitioning behavior in biological systems and synthetic workflows. Furthermore, the C–Br bond's distinct bond dissociation energy and leaving-group ability confer unique electrophilic reactivity in substitution and elimination pathways not replicable by the C–Cl or C–I analogs. The following quantitative comparisons substantiate these critical performance differentials.

3-Bromotetrahydrothiophene 1,1-Dioxide: Differentiation from Halogenated Analogs


Lipophilicity-Driven Membrane Permeability vs. Fluoro/Chloro Analogs

3-Bromotetrahydrothiophene 1,1-dioxide exhibits a calculated LogP (octanol-water partition coefficient) of 1.649 , which is substantially higher than its 3-chloro (XLogP3-AA: 0.4) [1] and 3-fluoro (ACD/LogP: -0.91) analogs. This 2.5-log-unit increase relative to the fluoro derivative corresponds to a predicted ~300-fold increase in lipophilicity, a critical determinant of passive membrane permeability and tissue distribution in early-stage drug discovery.

Medicinal Chemistry Lipophilicity ADME

Elevated Boiling Point for High-Temperature Solvent Use

The predicted boiling point of 3-Bromotetrahydrothiophene 1,1-dioxide is 355.3 °C at 760 mmHg , which is approximately 53 °C higher than the predicted boiling point of the 3-fluoro analog (302.5 ± 35.0 °C at 760 mmHg) . This elevated boiling point, coupled with the inherent thermal stability of the sulfone group, suggests a broader operational liquid range, making the 3-bromo compound potentially more suitable for reactions requiring elevated temperatures without significant solvent loss.

Thermal Stability Solvent Engineering Process Chemistry

Distinct Morphine Antagonism Profile vs. Amiphenazole

In a comparative in vivo study of morphine antagonism in dogs, 3-Bromotetrahydrothiophene-1,1-dioxide failed to effectively antagonize morphine-induced respiratory depression even at convulsant doses, whereas amiphenazole (20 mg/kg) was effective [1]. Furthermore, in mice, 3-Bromotetrahydrothiophene-1,1-dioxide alone (40 mg/kg) produced a mild but transient analgesic effect without significantly altering morphine (10 mg/kg) analgesia [1]. This contrasts with amiphenazole's lack of intrinsic analgesic effect, highlighting a unique pharmacological fingerprint.

CNS Pharmacology Behavioral Assays In Vivo Differentiation

Ramberg–Bäcklund Olefination Enabled by α-Bromo Sulfone

As an α-bromo sulfone, 3-Bromotetrahydrothiophene 1,1-dioxide is a prime candidate for Ramberg–Bäcklund olefination [1]. This reaction, which converts α-halosulfones to alkenes, proceeds via a base-mediated cyclization to a thiirane dioxide intermediate. The efficacy of this transformation is highly dependent on the α-halogen leaving group ability (I > Br > Cl >> F). While the 3-iodo analog would be more reactive, its cost (e.g., $1285/5g for 95%+ 3-iodo derivative vs. $340/250mg for 3-bromo) and lower stability (mp 90-97°C vs. 46-47°C) can be prohibitive . The 3-bromo compound therefore offers an optimal balance of reactivity and accessibility for this synthetically valuable transformation.

Synthetic Methodology Olefination Reactivity Differentiation

Solid-State Advantage Over Fluoro Analog for Handling

3-Bromotetrahydrothiophene 1,1-dioxide has a reported density of 1.815 g/cm³ , significantly higher than the 3-fluoro analog's predicted density of 1.4 ± 0.1 g/cm³ . Additionally, the 3-bromo derivative is a solid at ambient temperature with a melting point of 46–47 °C [1], whereas the 3-fluoro analog is predicted to melt around 13.3 °C and is likely a liquid under standard laboratory conditions. This combination of higher density and a well-defined solid state simplifies handling, accurate weighing, and storage compared to lower-melting, potentially liquid analogs.

Physical Properties Formulation Science Analytical Chemistry

Fungicidal Activity Against Sugar Beet Black Leg

The Human Metabolome Database (HMDB) annotates 3-Bromosulfolane (3-Bromotetrahydrothiophene 1,1-dioxide) as a fungicide against black leg of sugar beet seedlings [1]. This specific biological application has not been reported or annotated for the corresponding 3-chloro, 3-fluoro, or 3-iodo analogs in authoritative databases. While the exact potency data is not provided in the database entry, this annotation indicates a unique, validated use case that can guide selection for agrochemical discovery programs targeting similar fungal pathogens.

Agrochemicals Fungicide Biological Activity

3-Bromotetrahydrothiophene 1,1-Dioxide: Key Research and Industrial Applications


Brain-Penetrant Molecule Design with Enhanced Lipophilicity

When designing a compound library where passive membrane permeability is a critical parameter, 3-Bromotetrahydrothiophene 1,1-dioxide provides a >2.5 LogP unit advantage over the 3-fluoro analog . This substantial increase in lipophilicity, estimated to enhance membrane permeability by approximately 300-fold, makes it the halogenated sulfolane of choice for projects targeting intracellular enzymes or CNS receptors where crossing lipid bilayers is essential. Procurement of the 3-bromo derivative over the 3-fluoro or 3-chloro analogs is justified when computational models predict suboptimal permeability for the latter.

Ramberg–Bäcklund Olefination for Alkene Synthesis

In synthetic sequences requiring the conversion of an α-halosulfone to a defined alkene via Ramberg–Bäcklund rearrangement, 3-Bromotetrahydrothiophene 1,1-dioxide offers the most practical balance of reactivity and cost . While the 3-iodo analog would be more reactive, its significantly higher cost and lower stability (higher melting point) make it less attractive for routine use . The 3-bromo compound's C–Br bond provides sufficient leaving-group ability for efficient reaction, making it the preferred substrate for method development and scale-up in this valuable olefination.

Fungicide Discovery for Sugar Beet Black Leg

Research programs focused on identifying novel fungicides for sugar beet cultivation or other fungal pathogens should prioritize 3-Bromotetrahydrothiophene 1,1-dioxide as a starting scaffold due to its existing database annotation for activity against black leg of sugar beet seedlings . This pre-existing biological annotation offers a focused entry point for hit-to-lead optimization, bypassing the need for broad-spectrum screening of other halogenated sulfolanes that lack this specific, documented utility. Procurement for these programs is driven by a validated, though not fully quantified, biological application.

High-Temperature Solvent in Non-Aqueous Process Chemistry

For synthetic or industrial processes requiring a high-boiling, polar aprotic solvent or additive that remains liquid across an extended temperature range, 3-Bromotetrahydrothiophene 1,1-dioxide (bp 355.3°C) provides a wider operational window than the 3-fluoro analog (bp ~302°C) . Its solid state at room temperature also facilitates accurate weighing and storage compared to the liquid fluoro analog . This thermal advantage is relevant in reactions such as high-temperature condensations or polymerizations where solvent loss must be minimized and precise addition is critical.

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